lithium;2-oxopropanoate;hydrate

Description

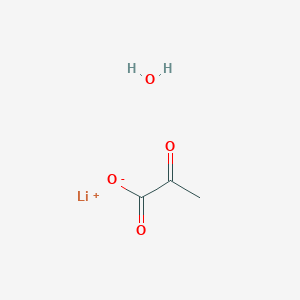

Lithium 2-oxopropanoate hydrate (CAS 2922-61-4), also known as lithium pyruvate monohydrate, is a lithium salt of pyruvic acid with the molecular formula C₃H₃LiO₃·H₂O and a molecular weight of 112.01 g/mol . It is characterized by its pyruvate anion (CH₃COCOO⁻) coordinated with a lithium cation (Li⁺) and a water molecule in the crystal lattice. This compound is widely utilized as a standard reagent for enzymatic assays, particularly for glutamate-oxaloacetate transaminase (GOT) and glutamate-pyruvate transaminase (GPT), due to its high purity (≥95%) and stability in hydrated form . Its recommended storage under refrigeration underscores its hygroscopic nature and sensitivity to thermal decomposition .

Properties

IUPAC Name |

lithium;2-oxopropanoate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O3.Li.H2O/c1-2(4)3(5)6;;/h1H3,(H,5,6);;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBQSQDYKAIHFNA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(=O)C(=O)[O-].O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].CC(=O)C(=O)[O-].O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5LiO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lithium;2-oxopropanoate;hydrate involves multiple steps, including the use of specific reagents and conditions. The exact synthetic route can vary depending on the desired purity and yield. Common reagents used in the synthesis include acids, bases, and solvents that facilitate the reaction.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often use advanced techniques such as continuous flow reactors and automated systems to optimize the reaction conditions and minimize waste.

Chemical Reactions Analysis

Types of Reactions: lithium;2-oxopropanoate;hydrate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcome.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can have different chemical and physical properties, making them suitable for various applications.

Scientific Research Applications

lithium;2-oxopropanoate;hydrate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions and as a catalyst in certain processes. In biology, it is studied for its potential effects on biological systems and its role in biochemical pathways. In medicine, this compound is investigated for its therapeutic potential and its ability to interact with specific molecular targets. In industry, it is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of lithium;2-oxopropanoate;hydrate involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, such as the inhibition or activation of certain enzymes or receptors. The exact mechanism can vary depending on the context and the specific application of the compound.

Comparison with Similar Compounds

Research Findings and Implications

- Hydration Effects: The monohydrate form of lithium pyruvate significantly improves its stability in aqueous solutions, a critical factor for enzymatic assays requiring long-term storage .

- Cation Influence: Sodium salts (e.g., sodium 4-methyl-2-oxopentanoate) generally exhibit higher solubility than lithium analogues due to sodium’s smaller charge density, enhancing their utility in biological buffers .

- Redox Activity: Lithium caffeate’s conjugated dihydroxyphenyl system facilitates electron transfer, making it a candidate for antioxidant applications, unlike non-phenolic carboxylates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.